2-Chloro-4-methoxypyrimidine
Overview
Description
2-Chloro-4-methoxypyrimidine is a compound useful in organic synthesis . It can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane .
Synthesis Analysis
The synthesis of this compound involves the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N -oxide .Molecular Structure Analysis
The molecular formula of this compound is C5H5ClN2O . The molecular weight is 144.56 g/mol .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . The melting point ranges from 54.0 to 58.0 °C .Scientific Research Applications
Synthetic Innovation
2-Chloro-4-methoxypyrimidine serves as a key intermediate in the synthesis of various compounds. For example, its derivative, 2-Amino-4-methoxypyrimidine, was prepared through methoxylation, and its innovation was significant for industrial production due to low cost, easy process, and high yields (Ju Xiu-lian, 2009).
Solubility Studies
The solubility of 2-Amino-4-chloro-6-methoxypyrimidine, a related compound, has been studied in various organic solvents. This research is vital for understanding its behavior in different environments and for applications in the pharmaceutical and chemical industries (Ganbing Yao et al., 2017).
Spectroscopic Analysis
Spectroscopic methods, including infrared, Raman, NMR, and UV, have been utilized to analyze the structure and properties of 2-Amino-4-chloro-6-methoxypyrimidine. This research provides essential insights into its molecular structure and behavior (Z. Cinar et al., 2013).
Herbicidal Applications
This compound derivatives have been synthesized with herbicidal activity. These compounds are important in the development of new agricultural chemicals (Yang Zheng-mi, 2014).
Antimicrobial Activity
Certain pyrimidine derivatives synthesized from 2-Amino-4-chloro-6-methoxypyrimidine have shown potent antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (W. Al-Masoudi et al., 2015).
Biodegradation Studies
The biodegradation of chlorimuron-ethyl, a herbicide, into 2-Amino-4-chloro-6-methoxypyrimidine by a specific bacterial strain has been investigated. This research is crucial for understanding environmental remediation of herbicide residues (Xiong Pan et al., 2018).
Electrochemical Wastewater Treatment
This compound-containing anticancer drug wastewater has been treated using electrochemical methods. This study contributes to the development of efficient wastewater treatment technologies, especially for pharmaceutical effluents (Yonghao Zhang et al., 2016).
Quantum Chemical Calculations
Quantum chemical calculations have been employed to understand the electronic properties and molecular interactions of compounds derived from this compound. Such studies are critical for drug design and understanding molecular behavior (Yu Zhang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXYNMVQMBCTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343307 | |
Record name | 2-Chloro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22536-63-6 | |
Record name | 2-Chloro-4-methoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22536-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of lithiation in the context of this research on 2-Chloro-4-methoxypyrimidine?
A1: The research highlights the use of lithium 2,2,6,6-tetramethylpiperidide to lithiate this compound []. This lithiation is significant because it generates a reactive intermediate that can be further reacted with various electrophiles, such as carbonyl derivatives and iodine, to create new compounds. This approach allows for the synthesis of analogs of biologically active molecules, potentially leading to the discovery of novel pharmaceuticals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.